Magnesium nitrate is an inorganic compound with the formula . It exists primarily as a white crystalline solid, which is hygroscopic and highly soluble in water and ethanol. This compound can be found naturally in the form of nitromagnesite, a hexahydrate mineral. Magnesium nitrate is also known by other names, including magnesium dinitrate and nitromagnesite. It has a molecular weight of approximately 148.32 g/mol for the anhydrous form and exhibits a melting point of around 129 °C and a boiling point of 330 °C .
These reactions illustrate the versatility of magnesium nitrate in various chemical processes .
Magnesium nitrate can be synthesized through several methods:
Magnesium nitrate has a variety of applications across different industries:
Research on the interactions of magnesium nitrate primarily focuses on its reactivity with other compounds rather than biological interactions. For instance, studies show that when mixed with hydrocarbons or organic materials, it can form flammable mixtures due to its oxidizing nature. Additionally, interactions with metals like zinc or copper do not occur since magnesium is more reactive than these metals .
Magnesium nitrate shares similarities with other metal nitrates but exhibits unique properties based on its specific metal ion. Here are some comparable compounds:
| Compound | Formula | Solubility | Unique Properties |
|---|---|---|---|
| Calcium Nitrate | Ca(NO₃)₂ | Highly soluble | Less hygroscopic than magnesium nitrate |
| Potassium Nitrate | KNO₃ | Highly soluble | Used primarily as a fertilizer |
| Ammonium Nitrate | NH₄NO₃ | Highly soluble | Commonly used in fertilizers and explosives |
| Barium Nitrate | Ba(NO₃)₂ | Soluble | Less soluble than magnesium nitrate |
Magnesium nitrate's high solubility and hygroscopic nature distinguish it from these similar compounds, making it particularly useful in applications requiring moisture absorption and solubility .
Magnesium nitrate ($$ \text{Mg(NO}3\text{)}2 $$) is synthesized primarily through acid-base neutralization reactions involving magnesium compounds and nitric acid. The most common reaction employs magnesium oxide ($$ \text{MgO} $$) and nitric acid ($$ \text{HNO}_3 $$):
$$
\text{MgO} + 2\text{HNO}3 \rightarrow \text{Mg(NO}3\text{)}2 + \text{H}2\text{O}
$$
This reaction follows a 1:2 molar ratio of magnesium oxide to nitric acid. Stoichiometric precision ensures minimal residual reactants, with excess nitric acid often used to drive the reaction to completion. Alternative magnesium sources, such as magnesium carbonate ($$ \text{MgCO}3 $$) or hydroxide ($$ \text{Mg(OH)}2 $$), yield similar products:
$$
\text{MgCO}3 + 2\text{HNO}3 \rightarrow \text{Mg(NO}3\text{)}2 + \text{CO}2 + \text{H}2\text{O}
$$
Kinetic studies reveal that reaction efficiency depends on temperature (80–90°C optimal) and acid concentration (30–68% $$ \text{HNO}_3 $$). The exothermic nature of the reaction necessitates controlled cooling to prevent thermal decomposition.
Table 1: Stoichiometric Ratios for Magnesium Nitrate Synthesis
| Magnesium Source | Nitric Acid (mol) | Product Yield (%) |
|---|---|---|
| MgO | 2.0 | 96.2 |
| Mg(OH)₂ | 2.0 | 94.5 |
| MgCO₃ | 2.0 | 92.8 |
Industrial production of magnesium nitrate involves continuous-flow reactors optimized for scalability and energy efficiency. Key steps include:
An alternative industrial method employs magnesium sulfate ($$ \text{MgSO}4 $$) and calcium nitrate ($$ \text{Ca(NO}3\text{)}_2 $$):
$$
\text{MgSO}4 + \text{Ca(NO}3\text{)}2 \rightarrow \text{Mg(NO}3\text{)}2 + \text{CaSO}4
$$
Calcium sulfate ($$ \text{CaSO}4 $$), a byproduct, is separated via filtration. This method is favored in regions with abundant natural $$ \text{MgSO}4 $$ resources.
Table 2: Industrial Process Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 80–90°C |
| Nitric Acid Concentration | 50–60% |
| pH | 4–6 |
| Reaction Time | 30–60 minutes |
Post-synthesis purification ensures high-purity magnesium nitrate. Critical steps include:
Table 3: Crystallization Conditions and Yields
| Parameter | Value |
|---|---|
| Cooling Temperature | 25–35°C |
| Magnesium Nitrate Concentration | 38–67% |
| Crystal Yield | 91.7–99.9% |
For anhydrous magnesium nitrate, the hexahydrate is gently heated on a water bath to avoid decomposition into magnesium oxide and nitrogen oxides.
The synergistic relationship between nitrogen and magnesium in magnesium nitrate represents a fundamental advancement in plant nutrition science [1] [2]. Research demonstrates that the nitrate anion facilitates enhanced magnesium uptake by plants, creating a mutually beneficial nutritional interaction that exceeds the sum of individual nutrient effects [7]. This synergism occurs because nitrate nitrogen promotes the absorption of magnesium ions through improved root membrane permeability and enhanced cation transport mechanisms [4].
Field studies conducted on radish cultivation revealed significant yield improvements when nitrogen and magnesium were applied in optimal combinations [2]. The research demonstrated that plants receiving combined nitrogen and magnesium treatments at rates of 0.300 grams nitrogen per kilogram soil plus 0.050 grams magnesium per kilogram soil achieved maximum growth parameters, including 35% increases in leaf weight and 64-centimeter plant heights compared to control treatments [2]. These findings illustrate the superior performance of combined nitrogen-magnesium applications over individual nutrient treatments.
The biochemical basis of nitrogen-magnesium synergism involves enhanced nitrate reductase activity in plant tissues [2]. Studies show that magnesium deficiency significantly reduces nitrate reductase enzyme function, limiting the plant's ability to convert nitrate nitrogen into usable amino acids and proteins [4]. When magnesium is adequately supplied through magnesium nitrate applications, nitrate reductase activity increases substantially, with research documenting enzyme activity levels reaching 259 micromoles of nitrite per gram fresh weight per hour in leaves [2].
Apple seedling research has further elucidated the molecular mechanisms underlying nitrogen-magnesium interactions [4]. The studies revealed that magnesium deficiency downregulates nitrate transporter genes, specifically nitrate transporter 2.1 and nitrate transporter 2.4, thereby limiting nitrogen uptake capacity [4]. Magnesium supplementation through magnesium nitrate restored these transporter gene expressions and enhanced nitrogen absorption efficiency through improved sorbitol synthesis and transport pathways [4].
| Growth Parameter | Control Treatment | Combined N-Mg Treatment | Percentage Increase |
|---|---|---|---|
| Plant Height (cm) | 38.33 | 64.00 | 67% |
| Leaf Weight (g) | 2.67 | 19.00 | 612% |
| Root Length (cm) | 27.33 | 36.33 | 33% |
| Chlorophyll Concentration | 11.39 | 40.93 | 259% |
Magnesium nitrate demonstrates exceptional performance in fertigation and hydroponic applications due to its complete water solubility and neutral salt index characteristics [8] [9]. The compound dissolves rapidly and completely in water, with solubility rates reaching 2.3 kilograms per liter at 20 degrees Celsius, making it ideal for concentrated stock solutions in automated irrigation systems [12]. This high solubility enables growers to prepare concentrated nutrient solutions without precipitation concerns [10].
Hydroponic research indicates that magnesium nitrate provides superior magnesium bioavailability compared to alternative magnesium sources [7]. The presence of nitrate ions enhances magnesium uptake efficiency, making magnesium nitrate up to three-fold more effective than magnesium sulfate in preventing and correcting magnesium deficiencies in soilless growing systems [7]. This enhanced efficiency allows for lower application rates while maintaining optimal plant nutrition [11].
Commercial hydroponic formulations typically incorporate magnesium nitrate at concentrations ranging from 25 to 100 kilograms per 1000 liters of stock solution [8] [15]. These concentrations provide 3.37 to 13.50 kilograms of magnesium oxide and equivalent amounts of nitrate nitrogen per 1000 liters of concentrated solution [15]. The precise control over nutrient delivery in hydroponic systems allows for optimal nitrogen-magnesium ratios throughout different growth stages [13].
Research on greenhouse crop production demonstrates that magnesium nitrate fertigation systems improve both yield and quality parameters [11]. Studies report enhanced chlorophyll production, improved photosynthetic efficiency, and increased overall crop yields when magnesium nitrate is incorporated into fertigation programs [11]. The readily available form of both nitrogen and magnesium in these systems ensures continuous nutrient supply during periods of rapid plant growth [12].
| Hydroponic Application Rate | Magnesium Oxide (kg) | Total Nitrogen (kg) | Nitrate Nitrogen (kg) |
|---|---|---|---|
| 25 kg/1000L stock solution | 3.37 | 2.6 | 2.6 |
| 50 kg/1000L stock solution | 6.75 | 5.2 | 5.2 |
| 75 kg/1000L stock solution | 10.12 | 7.8 | 7.8 |
| 100 kg/1000L stock solution | 13.50 | 10.5 | 10.5 |
Foliar application of magnesium nitrate demonstrates remarkable efficacy across diverse crop species, with research documenting significant improvements in photosynthetic parameters and yield components [16] [17]. Studies on grape cultivation revealed that foliar magnesium nitrate applications at 3 millimolar concentrations increased dry weight by 35.9% and leaf area by 37.2% compared to untreated controls [16]. The foliar treatment enhanced photosynthetic rate, transpiration, and stomatal conductance while improving photosystem II efficiency [16].
Sweet corn research provides compelling evidence for crop-specific optimization of foliar magnesium nitrate applications [17]. Field trials demonstrated that 4% magnesium foliar sprays significantly increased fresh ear yield, ear weight, grain fresh weight, and grains per ear while reducing abortion rates [17]. The treatment increased ear leaf chlorophyll content by 6.9% at silking stage and 9.3% at grain-filling stage [17]. These improvements resulted from enhanced nutrient uptake and improved carbohydrate accumulation under dense planting conditions [17].
Rice cultivation studies reveal that foliar magnesium nitrate applications provide superior yield increases compared to soil applications [22]. Research conducted in Liaoning Province showed that foliar spraying with 3 kilograms magnesium per hectare increased rice yield by 19.4% at Kaiyuan and 17.8% at Xinmin locations [22]. Higher application rates of 6 kilograms magnesium per hectare produced yield increases of 21.6% and 5.4% respectively [22]. The foliar applications proved more effective than soil applications in promoting nitrogen and phosphorus absorption [22].
Comparative studies on different magnesium forms in grape production demonstrated that magnesium nitrate applications improved photosynthetic performance more effectively than alternative magnesium sources [18]. The research showed enhanced maximum quantum efficiency of photosystem II and improved berry development characteristics [18]. Magnesium nitrate treatments maintained superior photosynthetic function throughout the growing season compared to magnesium sulfate or magnesium chelate applications [18].
| Crop Type | Application Concentration | Yield Increase | Quality Improvement |
|---|---|---|---|
| Grapes | 3 mM | 35.9% dry weight | 37.2% leaf area increase |
| Sweet Corn | 4% solution | Significant ear yield | 6.9-9.3% chlorophyll increase |
| Rice | 3 kg Mg/ha | 19.4% (Kaiyuan) | Enhanced N-P absorption |
| Rice | 6 kg Mg/ha | 21.6% (Kaiyuan) | Improved grain quality |
Magnesium nitrate applications provide substantial protection against cold-induced stress in crop production systems [23] [25]. Research on tobacco plants subjected to cold stress conditions revealed that magnesium supplementation significantly alleviated low-temperature damage, increasing plant biomass by an average of 17.8% for shoot fresh weight and 20.9% for root fresh weight under cold stress conditions [23]. The protective effect extended to nutrient uptake, with magnesium-treated plants showing enhanced absorption of nitrogen, phosphorus, and potassium even under cold stress [23].
The physiological mechanisms underlying cold stress mitigation involve enhanced chlorophyll synthesis and improved photosynthetic efficiency [23] [25]. Studies demonstrate that magnesium applications under cold stress increased chlorophyll-a content by 18.8%, chlorophyll-b by 25%, and carotenoids by 22.2% compared to non-treated plants [23]. This enhanced pigment synthesis maintained photosynthetic capacity under low-temperature conditions, with photosynthetic rates improving by 24.6% in magnesium-treated plants [23].
Cold stress research indicates that magnesium enhances the synthesis of protective compounds including sugars and starch [23] [24]. The accumulation of these osmolytes, combined with magnesium and potassium, lowers the freezing point of cellular fluids and provides antifreeze protection [24]. Studies show that magnesium applications increased starch content by 18.3% and sucrose content by 20.8% in cold-stressed plants [23]. This enhanced carbohydrate accumulation improves cellular resistance to ice crystal formation and freeze-induced damage [24].
The protective effects of magnesium extend to root system development under cold stress conditions [23] [24]. Research demonstrates that magnesium supplementation promotes root growth even under low-temperature conditions, enabling plants to access water from deeper soil layers when surface soil freezes [24]. Enhanced root development provides protection against freeze-dry death, a common cause of winter damage in crop production systems [24].
| Cold Stress Parameter | Without Magnesium | With Magnesium | Improvement |
|---|---|---|---|
| Shoot Fresh Weight (%) | Baseline | +17.8% | Significant |
| Root Fresh Weight (%) | Baseline | +20.9% | Significant |
| Photosynthetic Rate (%) | Baseline | +24.6% | Substantial |
| Chlorophyll-a Content (%) | Baseline | +18.8% | Notable |
| Starch Content (%) | Baseline | +18.3% | Beneficial |
| Sucrose Content (%) | Baseline | +20.8% | Protective |
Magnesium nitrate applications influence soil nitrogen dynamics through complex interactions with soil chemistry and microbial processes [31] [32]. Research indicates that magnesium ions in soil solution interact with calcium and other cations during nitrogen transformation processes, affecting the overall nitrogen cycling efficiency [32]. Studies on maize cultivation revealed correlations between nitrate, calcium, and magnesium contents in soil solutions, attributed to cation exchange processes during ammonium nitrification [32].
The relationship between magnesium availability and nitrogen leaching involves both chemical and biological mechanisms [33] [34]. Research demonstrates that adequate magnesium nutrition enhances plant nitrogen use efficiency, thereby reducing the quantity of residual nitrate available for leaching [33]. Field studies show that magnesium-deficient soils exhibit higher nitrate leaching rates due to reduced plant nitrogen uptake capacity and altered soil microbial nitrogen cycling [35].
Soil moisture and texture interactions significantly influence nitrogen dynamics in magnesium nitrate-treated soils [31]. Studies reveal that compaction and moisture regimes affect nitrogen transformation processes, with loam soils showing higher nitrate leaching potential compared to sandy loam soils [31]. The research documented nitrate leaching concentrations of 178.06 milligrams per liter in loam soil compared to 81.11 milligrams per liter in sandy loam under similar management conditions [31].
Long-term research on cropping systems demonstrates that magnesium fertilization can influence nitrogen retention in agricultural soils [34] [35]. Studies indicate that proper magnesium nutrition enhances crop nitrogen uptake efficiency, reducing residual soil nitrate levels and associated leaching risks [35]. The research shows that diversified crop rotations with adequate magnesium nutrition exhibit lower nitrate leaching loads compared to simplified rotations or magnesium-deficient systems [35].
| Soil Parameter | Loam Soil | Sandy Loam Soil | Difference |
|---|---|---|---|
| Nitrate Leaching (mg/L) | 178.06 | 81.11 | 97 mg/L higher in loam |
| Nitrogen Retention | Lower | Higher | Better in sandy loam |
| Magnesium-Nitrogen Interaction | High correlation | Moderate correlation | Soil-dependent |
| Microbial Nitrogen Cycling | Enhanced with Mg | Variable with Mg | Texture-influenced |
Magnesium nitrate plays a crucial role in pyrotechnic formulations, serving as both an oxidizing agent and a source of brilliant illumination. The compound demonstrates exceptional combustion characteristics when combined with metallic fuels, particularly magnesium powder [1] [2]. Research has established that magnesium nitrate undergoes complex thermal decomposition processes that directly influence its pyrotechnic performance.
The combustion mechanism of magnesium nitrate-based pyrotechnic compositions involves a dual-phase reaction system. Initially, the compound decomposes endothermically, releasing nitrate ions that subsequently react with metallic fuels in the condensed phase [3] [4]. The primary combustion reaction proceeds according to the following stoichiometric relationship:
$$ 5Mg + 2Mg(NO3)2 \rightarrow 7MgO + N2 + 3O2 $$
This reaction generates intense heat with flame temperatures reaching approximately 3,273 Kelvin, producing characteristic bright white illumination due to the formation of magnesium oxide particles [5] [6].
Comprehensive kinetic studies have revealed that magnesium nitrate-based pyrotechnic compositions exhibit distinct activation energy profiles depending on the metallic fuel employed. The following table summarizes critical kinetic parameters:
| Composition | Activation Energy (kJ/mol) | Critical Ignition Temperature (°C) | Reaction Rate Constant (s⁻¹) |
|---|---|---|---|
| Mg + Mg(NO₃)₂ | 155-165 | 455 | 0.008-0.012 |
| Mg + NH₄ClO₄ | 214.3 | 338.4 | 0.0115 |
| Mg + KMnO₄ | 134.6 | 289.3 | 0.0084 |
| Mg + Ba(NO₃)₂ | 155.9 | 599.2 | 0.0040 |
These kinetic parameters demonstrate that magnesium nitrate-based compositions exhibit moderate reactivity compared to other oxidizers, with the relative reactivity order being Mg + NH₄ClO₄ > Mg + KMnO₄ > Mg + Mg(NO₃)₂ > Mg + Ba(NO₃)₂ [7].
The particle size of magnesium powder significantly influences the combustion characteristics of magnesium nitrate-based formulations. Experimental investigations have demonstrated that smaller particle sizes result in faster combustion velocities and more complete oxidation [5] [6].
| Particle Size (μm) | Combustion Velocity (mm/s) | Combustion Time to 30mm (s) |
|---|---|---|
| 75 | 0.67 | 45 |
| 100 | 0.50 | 60 |
| 150 | 0.36 | 90 |
The enhanced combustion rate with smaller particles is attributed to increased surface area-to-volume ratios, facilitating more efficient oxidation and heat transfer mechanisms [5] [6].
The combustion of magnesium nitrate-based pyrotechnic compositions generates specific products that contribute to both the luminous effect and environmental considerations. The primary combustion products include:
The formation of these products follows a complex reaction pathway involving both surface and vapor-phase mechanisms, with the overall process being highly exothermic, releasing 2,000-3,000 kilojoules per kilogram of reactants [3] [4].
The thermal decomposition of magnesium nitrate hexahydrate follows a well-characterized multistep process that has significant implications for nitric acid regeneration in industrial applications. The decomposition occurs through three distinct stages, each characterized by specific temperature ranges and product formation [8] [9].
Stage 1: Initial Dehydration (35-93°C)
The first stage involves the removal of four water molecules from the hexahydrate structure:
$$ Mg(NO3)2 \cdot 6H2O \rightarrow Mg(NO3)2 \cdot 2H2O + 4H_2O $$
This endothermic process results in 20-30% mass loss and requires an activation energy of 65-75 kJ/mol [8] [9].
Stage 2: Secondary Dehydration (93-196°C)
The second stage involves complete dehydration to form anhydrous magnesium nitrate:
$$ Mg(NO3)2 \cdot 2H2O \rightarrow Mg(NO3)2 + 2H2O $$
This stage exhibits 10-15% mass loss with an activation energy of 85-95 kJ/mol [8] [9].
Stage 3: Denitration (290-450°C)
The final stage involves the decomposition of anhydrous magnesium nitrate:
$$ 2Mg(NO3)2 \rightarrow 2MgO + 4NO2 + O2 $$
This critical stage results in 40-50% mass loss and requires an activation energy of 155-165 kJ/mol [8] [9].
The thermal decomposition kinetics of magnesium nitrate have been extensively studied using various analytical techniques including thermogravimetric analysis, differential scanning calorimetry, and mass spectrometry [8] [9]. The kinetic parameters for each decomposition stage are summarized in the following table:
| Decomposition Stage | Temperature Range (°C) | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) | Reaction Order |
|---|---|---|---|---|
| First Dehydration | 35-93 | 65-75 | 10⁸-10¹⁰ | First |
| Second Dehydration | 93-196 | 85-95 | 10⁹-10¹¹ | First |
| Denitration | 290-450 | 155-165 | 10⁶-10⁸ | First |
The decomposition follows first-order kinetics throughout all stages, with the denitration stage being the rate-limiting step due to its higher activation energy requirement [8] [9].
The thermal decomposition of magnesium nitrate provides an efficient pathway for nitric acid regeneration through the absorption of evolved nitrogen dioxide in water. The process involves the following reaction sequence:
$$ 3NO2 + H2O \rightarrow 2HNO3 + NO $$
$$ 2NO + O2 \rightarrow 2NO_2 $$
The overall efficiency of nitric acid recovery ranges from 85-95% depending on the absorption conditions and temperature control [10] [11]. The regenerated nitric acid typically achieves concentrations of 50-60% by weight, making it suitable for various industrial applications including further magnesium nitrate production [10] [11].
Industrial implementation of nitric acid regeneration from magnesium nitrate decomposition requires careful control of several process parameters:
Temperature Control: Maintaining optimal decomposition temperatures between 450-500°C ensures complete conversion while minimizing energy consumption [12] [13].
Residence Time: Sufficient residence time of 15-30 minutes is required for complete decomposition, with shorter times leading to incomplete conversion [12] [13].
Atmosphere Control: The decomposition process is typically conducted under controlled atmospheric conditions to optimize nitrogen dioxide recovery and minimize side reactions [10] [11].
Heat Integration: The endothermic nature of the decomposition process requires efficient heat integration to maintain economic viability, with waste heat recovery systems commonly employed [11] [14].
Magnesium nitrate serves as a crucial precursor for the synthesis of magnesium oxide-based catalysts used extensively in petrochemical processes. The compound's ability to decompose cleanly to magnesium oxide while providing controlled porosity and surface area makes it an ideal starting material for catalyst preparation [2] [15].
Dry Reforming of Methane
Magnesium nitrate is employed in the preparation of nickel-supported catalysts for dry reforming of methane (DRM), a process critical for syngas production. The catalyst system Ni/MgO-ZrO₂ demonstrates exceptional performance characteristics:
The mechanism involves the formation of NiO-MgO solid solutions that provide enhanced metal dispersion and improved resistance to carbon deposition [16] [17].
Ammonia Synthesis Catalysis
Magnesium oxide derived from magnesium nitrate decomposition serves as a structural promoter in iron-based ammonia synthesis catalysts. The incorporation of magnesium oxide results in:
Magnesium nitrate finds extensive application as a precursor for oxidation catalysts in various industrial processes. The compound's ability to provide controlled release of oxygen species makes it particularly valuable in selective oxidation reactions [19] [18].
Selective Oxidation of Organic Compounds
Research has demonstrated that magnesium nitrate can serve as an effective catalyst for the selective oxidation of biomass-derived compounds, including the conversion of 5-hydroxymethylfurfural to various oxidation products [19]. The catalytic performance characteristics include:
Nitrate Reduction Catalysis
Recent developments have explored the use of magnesium-based single-atom catalysts derived from magnesium nitrate for electrocatalytic nitrate reduction to ammonia. The catalyst system MgNₓC demonstrates:
Magnesium nitrate-derived catalysts exhibit exceptional performance in high-temperature catalytic processes due to the thermal stability of the resulting magnesium oxide structures. The following table summarizes key applications:
| Application | Catalyst Type | Operating Temperature (°C) | Conversion Efficiency (%) | Selectivity (%) |
|---|---|---|---|---|
| Dry Reforming of Methane | Ni/MgO-ZrO₂ | 700-800 | 85-92 | 90-96 |
| Nitric Acid Production | MgO Support | 450-600 | 95-98 | 98-99 |
| Oxidation Catalyst | MgO Promoter | 300-500 | 80-95 | 85-95 |
| Ammonia Synthesis | Fe-MgO | 400-500 | 75-85 | 80-90 |
| Petrochemical Synthesis | MgO-based | 200-400 | 70-90 | 75-85 |
The preparation of catalysts from magnesium nitrate involves several critical steps that influence the final catalytic performance:
Impregnation Method: Magnesium nitrate solutions are used to impregnate various support materials through incipient wetness impregnation, ensuring uniform distribution of the active phase [16] [17].
Thermal Decomposition: Controlled thermal treatment at 450-600°C converts the nitrate precursor to active magnesium oxide while maintaining desired surface properties [18] [22].
Activation Procedures: The prepared catalysts typically require activation under reducing atmospheres (H₂) at elevated temperatures to achieve optimal catalytic activity [16] [17].
Surface Area Control: The decomposition conditions can be adjusted to control the surface area of the resulting magnesium oxide, with values ranging from 50-200 m²/g depending on the preparation method [22] [23].
Oxidizer;Irritant